1,2-Diphenylbenzimidazole
Overview
Description
1,2-Diphenylbenzimidazole is a chemical compound with the molecular formula C19H14N2 . It is a type of benzimidazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1,2-Diphenylbenzimidazole involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the ring contraction of 1,3-diphenylbenzo[1,2,4]triazinyl radicals .
Molecular Structure Analysis
The molecular structure of 1,2-Diphenylbenzimidazole consists of 19 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .
Chemical Reactions Analysis
1,2-Diphenylbenzimidazole can undergo various chemical reactions. For instance, it can be used in the synthesis of phosphorescent four-coordinate Cu(I) complexes . It can also be used in the synthesis of 2-substituted benzimidazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Diphenylbenzimidazole include its molecular formula (C19H14N2), average mass (270.328 Da), and monoisotopic mass (270.115692 Da) .
Scientific Research Applications
Application in Organic Chemistry
1,2-Diphenylbenzimidazole is used in the field of organic chemistry . It’s involved in the synthesis of 1,2-disubstituted benzimidazoles .
Method of Application
The method involves the combination of the molar ratio of N-phenyl-o-phenylenediamine:benzaldehyde (1:1) using microwave irradiation and only 1% mol of Er(OTf)3 . This provides an efficient and environmentally mild access to a diversity of benzimidazoles under solvent-free conditions .
Results
The proposed method allows for the obtainment of the desired products in a short time and with very high selectivity .
Application in Material Chemistry and Other Areas
Benzimidazole derivatives, including 1,2-Diphenylbenzimidazole, have various applications in materials chemistry, electronics, technology, dyes, pigments, and agriculture .
Method of Application
The method involves finding new strategies for synthesizing benzimidazole derivatives and functionalizing the benzimidazole core .
Results
The multitude of benzimidazole derivatives marketed as drugs has led to intensive research in the field for the discovery of new biologically active structures .
Application in Medicine
Benzimidazole and its derivatives, including 1,2-Diphenylbenzimidazole, are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications .
Method of Application
The method involves synthesizing benzimidazole derivatives and functionalizing the benzimidazole core .
Results
These compounds have been found to have various medicinal properties, including anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anti-convulsant, and anti-diabetic effects .
Application in Electronics and Technology
Benzimidazole derivatives are also used in the fields of electronics and technology .
Method of Application
The method involves synthesizing and functionalizing the benzimidazole core for specific applications .
Results
The results of these applications are not specified in the source, but the wide range of applications suggests that benzimidazole derivatives have diverse uses in these fields .
Application in Green Chemistry
1,2-Diphenylbenzimidazole and its derivatives have found applications in the field of green chemistry .
Method of Application
The method involves the use of microwave irradiation and only 1% mol of Er(OTf)3, providing an efficient and environmentally mild access to a diversity of benzimidazoles under solvent-free conditions .
Results
The proposed method allows for the obtainment of the desired products in a short time and with very high selectivity .
Application in Dyes and Pigments
Benzimidazole derivatives, including 1,2-Diphenylbenzimidazole, are used in the production of dyes and pigments .
Method of Application
The method involves synthesizing and functionalizing the benzimidazole core for specific applications .
Results
The results of these applications are not specified in the source, but the wide range of applications suggests that benzimidazole derivatives have diverse uses in these fields .
Future Directions
properties
IUPAC Name |
1,2-diphenylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVZKQXZYQJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180860 | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylbenzimidazole | |
CAS RN |
2622-67-5 | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diphenylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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